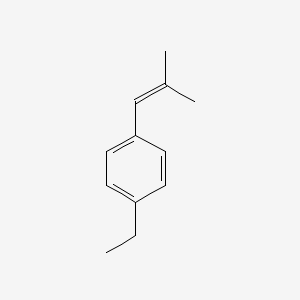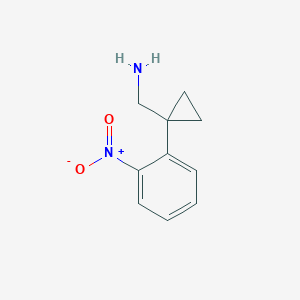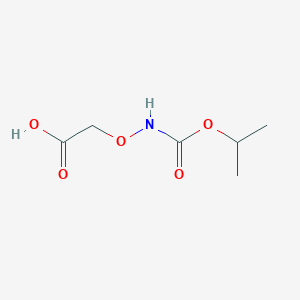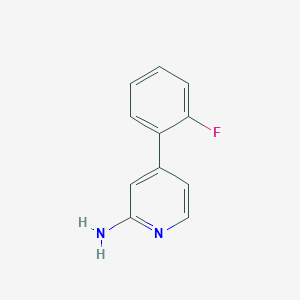
1-(Prop-1-ene-1-sulfonyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-1-ene-1-sulfonyl)prop-1-ene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene typically involves the chlorination of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) with a suitable precursor, followed by a series of reactions including bromination and cyclization . The reaction conditions often involve temperatures ranging from 20-30°C and the use of solvents such as dichloroethylene .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. These methods often utilize inexpensive reagents and mild reaction conditions to achieve high purity and yield . The process typically involves multiple steps, including chlorination, bromination, and elimination reactions, to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-ene-1-sulfonyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfites.
Reduction: Reductive decomposition can lead to the formation of stable decomposition products.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfonates, sulfites, and various substituted derivatives.
Scientific Research Applications
1-(Prop-1-ene-1-sulfonyl)prop-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized as an additive in the production of high-performance materials, such as solid-electrolyte interphase (SEI) films in lithium-ion batteries
Mechanism of Action
The mechanism of action of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound undergoes reductive decomposition to form stable SEI films, which enhance battery performance. The decomposition process involves the breaking of specific bonds (e.g., S–O, O–C, and S–C) and the formation of intermediate structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Prop-1-ene-1-sulfonyl)prop-1-ene include:
- 1,3-Propane sultone
- Ethylene sulfate
- Prop-1-ene-1,3-sultone
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical properties. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications such as SEI film formation in batteries .
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-prop-1-enylsulfonylprop-1-ene |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3 |
InChI Key |
NVGVSDWIGWRUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743827.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743845.png)

![[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743849.png)


![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
